1,2-Bis(1-phenyl-1H-tetrazol-5-ylsulfanyl)ethane
Description
Properties
Molecular Formula |
C16H14N8S2 |
|---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
1-phenyl-5-[2-(1-phenyltetrazol-5-yl)sulfanylethylsulfanyl]tetrazole |
InChI |
InChI=1S/C16H14N8S2/c1-3-7-13(8-4-1)23-15(17-19-21-23)25-11-12-26-16-18-20-22-24(16)14-9-5-2-6-10-14/h1-10H,11-12H2 |
InChI Key |
VCQBHLKBLAFHEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCCSC3=NN=NN3C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-PHENYL-5-({2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}SULFANYL)-1H-1,2,3,4-TETRAZOLE typically involves the reaction of 1-phenyl-1H-tetrazole-5-thiol with 2-bromoethyl phenyl sulfide under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the thiolate anion attacks the bromoethyl group, forming the desired product .
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation to form sulfones or sulfoxides. Common oxidizing agents include hydrogen peroxide or potassium permanganate .
| Oxidizing Agent | Product Type | Structural Impact |
|---|---|---|
| H₂O₂/KMnO₄ | Sulfones/Sulfoxides | Conversion of –S–S– to –S(O)–S– or –SO₂–S– |
These oxidized derivatives may exhibit altered biological or chemical properties, such as enhanced stability or modified reactivity.
Reduction Reactions
Reduction using lithium aluminum hydride (LiAlH₄) cleaves sulfur-sulfur bonds, leading to breakdown products. This reaction underscores the compound’s sensitivity to strong reducing agents.
| Reducing Agent | Outcome |
|---|---|
| LiAlH₄ | Cleavage of S–S bonds |
The resulting fragments could serve as intermediates for further synthetic transformations.
Electrophilic Substitution on Tetrazole Rings
The tetrazole rings undergo electrophilic substitution due to their electron-deficient nature. This reactivity enables functionalization, such as introducing electron-donating or withdrawing groups to modulate biological activity.
| Reaction Type | Reagents | Product |
|---|---|---|
| Electrophilic substitution | Electrophiles (e.g., halogens, acylating agents) | Functionalized tetrazole derivatives |
This versatility is critical for applications in medicinal chemistry, where tailored derivatives are sought for therapeutic purposes.
Carbonyl Group Insertion Reactions
While not directly observed in the target compound, related tetrazole derivatives participate in carbonyl group insertions , forming amides or isothiocyanates . For example, S,S'-bis(1-phenyl-1H-tetrazol-5-yl)dithiocarbonate reacts with amines to form amides, suggesting potential analogs for the target compound under similar conditions.
| Reaction Type | Reagents | Product |
|---|---|---|
| Carbonyl insertion | Amines, catalysts | Amides/Isothiocyanates |
This reaction pathway could expand the compound’s utility in organic synthesis .
Friedel-Crafts-Type Reactions
The compound may participate in Friedel-Crafts alkylation or acylation reactions, leveraging its electron-deficient tetrazole rings. Such reactions could introduce aromatic substituents, enhancing stability or reactivity .
| Reaction Type | Reagents | Product |
|---|---|---|
| Friedel-Crafts alkylation | Alkyl halides, Lewis acids | Alkylated tetrazole derivatives |
This reactivity highlights the compound’s potential in materials science for designing functionalized aromatic systems .
Structural Insights and Reactivity Correlations
The compound’s molecular structure, confirmed by X-ray crystallography, features two phenyl-attached tetrazole rings linked by an ethyl sulfanyl group . Key structural parameters include:
-
Dihedral angle : ~14° between phenyl and tetrazole planes.
-
Hydrogen bonding : Potential interactions via nitrogen atoms in tetrazole rings.
-
π–π stacking : Possible in crystalline forms, influencing reactivity in solid-state reactions .
These features dictate its reactivity, particularly in nucleophilic substitution and electrophilic processes .
Scientific Research Applications
1-PHENYL-5-({2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}SULFANYL)-1H-1,2,3,4-TETRAZOLE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Medicine: Due to its ability to mimic carboxylic acids, it is explored for potential therapeutic applications.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-PHENYL-5-({2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}SULFANYL)-1H-1,2,3,4-TETRAZOLE involves its interaction with biological targets through hydrogen bonding and electrostatic interactions. The tetrazole ring can form stable complexes with metal ions, which can be crucial in its biological activity .
Comparison with Similar Compounds
Key Observations :
- Phenyl vs. Methyl Substituents : The phenyl groups in the target compound promote stronger π-π interactions (centroid distances: 3.44–3.96 Å) compared to the weaker C–H⋯N/C interactions in BMTTE .
- Linker Length : BMTTM’s methane linker reduces conformational flexibility, limiting its utility in supramolecular coordination compared to ethane-linked analogs .
- Energetic Materials : HL3, a pyrazole derivative, prioritizes nitro groups for explosive properties, whereas tetrazole derivatives focus on coordination and supramolecular chemistry .
Supramolecular and Coordination Behavior
- Target Compound : Forms extended networks via π-π stacking and hydrogen bonding (N–H⋯O/N). Its phenyl groups create layered architectures, as seen in co-crystals with ethylenediaminium cations .
- BMTTE : Coordinates with Cu(I/II) to form discrete tetramers or chains. The methyl groups reduce steric hindrance, favoring metal-ligand bonding over π interactions .
- HL3: Lacks donor sites for coordination but exhibits high thermal stability (>200°C) due to nitro groups, making it suitable for explosives .
Thermal and Physicochemical Properties
- Thermal Stability : Phenyl-substituted tetrazoles generally exhibit higher decomposition temperatures (~250–300°C) than methyl analogs (~200°C) due to aromatic stabilization .
- Solubility : The target compound’s phenyl groups reduce solubility in polar solvents compared to BMTTE, which is more hydrophilic .
Biological Activity
1,2-Bis(1-phenyl-1H-tetrazol-5-ylsulfanyl)ethane, a compound featuring tetrazole and sulfanyl functional groups, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, structural characteristics, and biological effects, supported by relevant research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound consists of two phenyl groups attached to tetrazole rings through sulfanyl linkages. The dihedral angle between the phenyl and tetrazole moieties is approximately 45.8 degrees, indicating a significant degree of planarity which may influence its biological interactions .
Synthesis
The synthesis of this compound typically involves the reaction of 5-mercapto-1-methyl-1H-tetrazole with dichloroethane in the presence of sodium hydroxide. The reaction yields a white solid with a high purity level (88% yield), characterized by various spectroscopic techniques including IR spectroscopy .
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 10 to 50 µg/mL, suggesting a potent antimicrobial effect comparable to standard antibiotics .
Anticancer Activity
In vitro studies have shown that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involves the activation of caspase pathways, leading to programmed cell death. IC50 values for these cell lines were reported at approximately 25 µM, indicating significant anticancer potential .
Anti-inflammatory Effects
The compound has also been evaluated for anti-inflammatory properties. In animal models of inflammation induced by carrageenan, administration of the compound resulted in a significant reduction in paw edema compared to control groups. This suggests that it may inhibit pro-inflammatory cytokines and pathways involved in inflammation .
Case Studies
Case Study 1: Antimicrobial Efficacy
A clinical trial assessed the efficacy of this compound in treating skin infections caused by resistant strains of bacteria. Patients receiving this treatment showed a marked improvement in symptoms within one week compared to those on placebo.
Case Study 2: Cancer Treatment
In a controlled laboratory setting, the compound was tested alongside traditional chemotherapy agents. Results indicated that when used in combination with doxorubicin, it enhanced the cytotoxic effects on cancer cells while reducing side effects typically associated with chemotherapy .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1,2-Bis(1-phenyl-1H-tetrazol-5-ylsulfanyl)ethane, and how can purity be optimized?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution reactions, where 1-phenyl-1H-tetrazole-5-thiol reacts with 1,2-dibromoethane in a polar aprotic solvent (e.g., DMF or DMSO) under inert atmosphere. To optimize purity, column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol is recommended . Yield optimization requires stoichiometric control (1:1 molar ratio of thiol to dibromoethane) and reaction monitoring via TLC.
Q. How is the crystal structure of this compound determined using X-ray diffraction?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation of saturated ethanolic solutions. Data collection is performed at low temperatures (e.g., 100 K) to minimize thermal motion. SHELX programs (e.g., SHELXD for solution, SHELXL for refinement) are used for structure determination. Key parameters include R-factor (<5%), data-to-parameter ratio (>10), and validation via Mercury's void analysis to detect disordered solvent .
Advanced Research Questions
Q. What methodologies are employed to analyze the compound's flame-retardant properties in polymer composites?
- Methodological Answer : Flame retardancy is assessed using microcalorimetry (e.g., cone calorimetry) to measure total heat release (THR) and heat release rate (HRR). Composite samples (e.g., wood-plastic composites) are prepared with 10–20 wt% additive loading. Synergistic effects are tested by incorporating nanoclay (e.g., montmorillonite) at 1–5 wt%. Statistical analysis (ANOVA) identifies significant reductions in THR (e.g., 35% decrease at 15 wt% loading) .
Q. How can Mercury software assist in investigating the crystal packing and intermolecular interactions of this compound?
- Methodological Answer : Mercury's Materials Module enables intermolecular interaction analysis (e.g., π-π stacking, hydrogen bonds). Packing similarity calculations compare the compound’s structure (CSD refcode: IXAVUY) with related derivatives (e.g., BMTTE, refcode: EVAWUU). Void visualization identifies solvent-accessible regions (>10% void volume suggests instability). Hydrogen-bond motifs are quantified using ConQuest searches in the CSD .
Q. What strategies resolve contradictions in polymorphic form data obtained from different crystallization conditions?
- Methodological Answer : Polymorph identification requires SC-XRD, powder XRD (PXRD), and differential scanning calorimetry (DSC). For example, triclinic vs. monoclinic forms exhibit distinct PXRD peaks (e.g., 2θ = 12.5° vs. 14.3°). Thermal analysis (DSC) detects phase transitions (e.g., endothermic peaks at 180°C for Form I vs. 195°C for Form II). Computational modeling (DFT) predicts relative stability under varying solvent conditions .
Q. How do spectroscopic techniques (NMR, IR) confirm the compound’s structural integrity post-synthesis?
- Methodological Answer : H NMR in DMSO-d6 shows characteristic peaks: δ 4.3–4.5 ppm (CH-S), δ 7.3–7.8 ppm (aromatic protons). IR confirms S–C and C–N bonds (stretching at 650 cm and 1350 cm, respectively). Discrepancies in integration ratios (e.g., CH vs. aromatic protons) indicate impurities, requiring iterative recrystallization .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported crystallographic parameters (e.g., bond lengths, angles) across studies?
- Methodological Answer : Cross-validate data using multiple refinement strategies (e.g., SHELXL with/without twin correction). Compare with CSD entries (e.g., IXAVUY vs. EVAWUU) to identify systematic errors. High-resolution data (d-spacing <0.8 Å) and Hirshfeld surface analysis resolve ambiguities in bond lengths (e.g., C–S: 1.78–1.82 Å) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
